N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine
Description
Structure
3D Structure
Properties
CAS No. |
709045-99-8 |
|---|---|
Molecular Formula |
C21H23N3 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine |
InChI |
InChI=1S/C21H23N3/c1-2-5-17(6-3-1)16-24-13-10-19(11-14-24)23-21-8-4-7-18-15-22-12-9-20(18)21/h1-9,12,15,19,23H,10-11,13-14,16H2 |
InChI Key |
GQHKTVBEIBEQOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2=CC=CC3=C2C=CN=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Isoquinolin-5-amine Intermediate
The isoquinolin-5-amine core can be synthesized by:
- Nitration of isoquinoline followed by reduction of the nitro group to an amine at the 5-position.
- Alternatively, direct amination via transition-metal-catalyzed C–H amination or palladium-catalyzed cross-coupling reactions using appropriate amine sources.
Preparation of 1-Benzylpiperidin-4-yl Amine
The 1-benzylpiperidin-4-yl amine fragment is prepared by:
- Starting from piperidin-4-one, reductive amination with benzylamine yields 1-benzylpiperidin-4-yl amine.
- Alternatively, nucleophilic substitution on 1-benzylpiperidine derivatives can introduce the amine functionality at the 4-position.
Coupling Reaction
The final coupling to form this compound is generally achieved by:
- Nucleophilic aromatic substitution (SNAr) if the isoquinoline ring bears a suitable leaving group (e.g., halogen) at the 5-position, allowing the 1-benzylpiperidin-4-yl amine to displace it.
- Reductive amination or amide bond formation if the isoquinoline derivative contains aldehyde or carboxylic acid functionalities, respectively.
- Use of transition-metal catalysis (e.g., palladium-catalyzed Buchwald-Hartwig amination) to couple the amine with a halogenated isoquinoline.
Reaction Conditions and Purification
- Typical solvents include polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Reaction temperatures range from room temperature to reflux conditions depending on the reactivity of substrates.
- Catalysts such as palladium complexes with phosphine ligands are employed for cross-coupling.
- Purification is commonly performed by column chromatography or recrystallization to achieve high purity.
Research Findings and Optimization
Recent literature on related compounds and synthetic analogs suggests:
- The use of palladium-catalyzed amination provides high yields and selectivity for coupling aromatic amines with heteroaryl halides.
- Enantioselective synthesis methods for chiral amines, including iridium-catalyzed asymmetric hydrogenation of imines, have been developed but are less commonly applied to this specific compound.
- Reaction optimization includes ligand selection, base choice, and temperature control to maximize yield and minimize side products.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Isoquinolin-5-amine synthesis | Nitration + reduction or C–H amination | Isoquinoline, nitrating agent, reducing agent or Pd catalyst | Selective amination at 5-position |
| 1-Benzylpiperidin-4-yl amine synthesis | Reductive amination or nucleophilic substitution | Piperidin-4-one, benzylamine, reducing agent | Control stereochemistry if needed |
| Coupling to form final compound | SNAr or Pd-catalyzed Buchwald-Hartwig amination | Halogenated isoquinoline, 1-benzylpiperidin-4-yl amine, Pd catalyst, base | Requires inert atmosphere, optimized ligands |
| Purification | Chromatography or recrystallization | Silica gel, solvents (e.g., ethyl acetate, hexane) | Ensures high purity for biological testing |
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine involves its interaction with specific molecular targets. It may act as a ligand for certain receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs differ in substituents on the isoquinoline core or the piperidine/benzyl groups. Below is a comparative analysis:
Key Observations :
- The benzylpiperidine group in the target compound distinguishes it from analogs with non-cyclic amines (e.g., morpholine in ) or thiazole rings (e.g., ), which may alter receptor specificity.
Key Differences :
Comparative Efficacy :
- The target compound’s benzylpiperidine group may favor S1R binding over cholinesterase inhibition, whereas thiazole derivatives prioritize antioxidant effects.
Biological Activity
N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and cancer treatment. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
This compound has the chemical formula , indicating the presence of 19 carbon atoms, 22 hydrogen atoms, and 2 nitrogen atoms. The compound features a piperidine ring and an isoquinoline framework, which are known for their diverse biological activities.
Research indicates that compounds similar to this compound may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions suggest potential applications in treating mood disorders such as anxiety and depression. Additionally, studies have shown that piperidine derivatives can modulate various signaling pathways involved in cell proliferation and apoptosis, making them candidates for cancer therapy.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
- Neuroprotective Effects : A study highlighted the compound's ability to protect neuronal cells from apoptosis induced by oxidative stress. This effect is likely mediated through the modulation of neurotrophic factors that support neuronal survival .
- Anticancer Properties : Research on piperidine derivatives has shown that they can inhibit key protein kinases involved in cancer progression. For instance, this compound exhibited significant inhibitory activity against certain cancer cell lines in vitro, suggesting its potential as a lead compound for developing new anticancer therapies .
- Antimicrobial Activity : Preliminary investigations have indicated that this compound may possess antimicrobial properties, although further studies are required to elucidate its mechanisms and efficacy against specific pathogens .
Synthesis and Structural Variations
The synthesis of this compound typically involves multi-step organic reactions. Variations in the structural components can significantly influence its biological activity. For example, modifications to the piperidine or isoquinoline moieties can enhance selectivity towards specific biological targets.
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions. For example, benzylpiperidine protons resonate at δ 2.68–2.75 ppm (m, 4H), while isoquinoline aromatic protons appear at δ 6.97–7.46 ppm .
- Elemental Analysis : Ensures purity (>95%) by matching calculated and observed C, H, N percentages (tolerance ±0.4%) .
- UV/Vis Spectroscopy : Identifies chromophores (e.g., λmax ≈ 249–296 nm for the isoquinoline core) .
How does the benzylpiperidine moiety influence the compound’s interaction with TRPV1 receptors?
Advanced Research Question
The benzylpiperidine group enhances lipophilicity and steric bulk, promoting competitive antagonism at TRPV1 receptors. For example, A-425619 (a TRPV1 antagonist with an isoquinolin-5-yl group) exhibits IC50 = 3–9 nM against capsaicin-evoked calcium flux in HEK293 cells and dorsal root ganglion neurons. The benzyl group likely stabilizes hydrophobic interactions in the receptor’s vanilloid-binding pocket .
What strategies address contradictions in reported biological activities of structurally similar compounds?
Advanced Research Question
- Multi-target profiling : Evaluate off-target effects (e.g., ASS234 inhibits both MAO and cholinesterases, which may confound single-target assays) .
- Assay standardization : Control variables like cell lines (HEK293 vs. neuronal cells) and sensitization protocols (e.g., phorbol ester treatment) to reconcile IC50 discrepancies .
- Structural tweaks : Introduce substituents (e.g., 2-methylbenzyl in MBA236) to enhance selectivity and reduce off-target binding .
How can structure-activity relationship (SAR) studies optimize selectivity for sigma-1 receptors?
Advanced Research Question
- Piperidine substitution : N-Benzyl groups improve sigma-1 affinity over sigma-2 (e.g., NSC 76613, a fentanyl impurity, shows high sigma-1 binding) .
- Isoquinoline modifications : Electron-withdrawing groups (e.g., chloro at position 2) reduce non-specific interactions, as seen in quinazoline derivatives .
- Docking simulations : Use tools like Glide to predict binding modes and prioritize analogs with favorable π-π stacking and hydrogen-bonding interactions .
What safety precautions are necessary when handling this compound?
Basic Research Question
- PPE : Use P95 respirators (US) or OV/AG/P99 (EU) masks to prevent inhalation. Wear nitrile gloves and safety goggles .
- Waste disposal : Avoid drainage systems; collect waste in sealed containers for incineration .
- Stability : Store at -20°C in airtight containers to prevent degradation (≥5-year stability under recommended conditions) .
What in vitro models are suitable for evaluating dual MAO and cholinesterase inhibition?
Advanced Research Question
- Enzyme assays : Use recombinant human MAO-A/MAO-B and acetylcholinesterase (AChE) with spectrophotometric detection (e.g., kynuramine oxidation for MAO, Ellman’s method for AChE) .
- Cell-based models : Differentiated SH-SY5Y neurons or primary cortical cultures to assess neuroprotective effects against oxidative stress .
How to resolve discrepancies in IC50 values across different studies?
Advanced Research Question
- Assay conditions : Standardize pH (7.4 for physiological relevance), temperature (37°C), and calcium concentrations (1–2 mM) .
- Receptor sensitization : Pre-treat cells with phorbol esters to amplify TRPV1 responses and reduce variability .
- Data normalization : Express activity relative to positive controls (e.g., capsazepine for TRPV1 assays) .
What are the known physical and chemical properties of the isoquinolin-5-amine core?
Basic Research Question
- Solubility : Poor aqueous solubility (logP ≈ 2.4); requires DMSO or ethanol for dissolution .
- Thermal stability : Decomposes above 300°C; monitor via TGA .
- Spectroscopic data : H NMR peaks for the amine group appear as broad singlets (δ 4.50–5.99 ppm) .
What computational methods predict binding modes with target enzymes like DNMT3A?
Advanced Research Question
- Molecular docking : Glide or AutoDock Vina to simulate interactions with DNMT3A’s catalytic domain (e.g., hydrogen bonds with Glu 1166 or π-stacking with Phe 1145) .
- MD simulations : AMBER or GROMACS to assess stability of ligand-enzyme complexes over 100-ns trajectories .
- QSAR models : Use CoMFA or CoMSIA to correlate substituent electronegativity with inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
